Product packaging for Ponceau S(Cat. No.:CAS No. 6226-79-5)

Ponceau S

Cat. No.: B1662376
CAS No.: 6226-79-5
M. Wt: 695.6 g/mol
InChI Key: LWDPZJSSZULIHT-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of its Application

The application of Ponceau S in protein detection has historical roots in the need for reversible staining methods that would not interfere with subsequent protein analysis techniques. An early significant application was reported by Salinovich and Montelaro, who utilized this compound for staining proteins on membranes wikipedia.org. This marked a crucial step, enabling researchers to visualize protein transfer to solid supports, a prerequisite for techniques like protein sequencing from blotted polypeptides wikipedia.orgfishersci.ca. The reversibility of this compound staining was paramount in these early applications, as it allowed the stain to be completely washed away, leaving the proteins available for further analysis without deleterious effects on sequencing results wikipedia.orgfishersci.ca. Over time, as biochemical methodologies advanced, the application of this compound evolved, becoming particularly prominent with the advent and widespread adoption of Western blotting.

Contemporary Significance in Biochemical Methodologies

In contemporary biochemical research, this compound holds significant importance, primarily as a rapid and reversible stain for visualizing proteins immobilized on membranes, particularly in the context of Western blotting wikipedia.orgfishersci.atfishersci.cauni.luwikipedia.orgfishersci.cafishersci.ptfishersci.fifishersci.cafishersci.fifishersci.ca. Following the electrophoretic separation of proteins and their transfer to membranes such as nitrocellulose or polyvinylidene fluoride (B91410) (PVDF), this compound staining provides a quick method to assess the efficiency and uniformity of the transfer process before proceeding to antibody incubation fishersci.atfishersci.ptfishersci.fi. The appearance of reddish-pink bands against a clear background allows researchers to immediately identify potential issues such as incomplete transfer, uneven protein migration, or the presence of air bubbles fishersci.atfishersci.fi.

Beyond simply confirming transfer, this compound staining has gained traction as a method for total protein normalization in Western blot analysis. Several studies suggest that normalizing target protein signal to the total protein stained with this compound in each lane can be a more reliable loading control compared to using traditional housekeeping proteins, which may have variable expression levels under different experimental conditions fishersci.atwikipedia.orgfishersci.ca. This approach provides a quantitative measure of the total protein loaded, allowing for more accurate relative quantification of the protein of interest wikipedia.orgfishersci.ca.

While less sensitive than some other protein stains like Coomassie Brilliant Blue or Amido Black, which can detect proteins in the low nanogram range, this compound offers the critical advantage of being easily reversible fishersci.atfishersci.ca. Its detection limit is typically in the microgram range, with some sources indicating detection around 100-200 ng per band fishersci.atfishersci.cafishersci.ca. Common staining protocols involve incubating the membrane in a solution of this compound, often 0.1% (w/v) in 5% acetic acid, for a short period, followed by washing with water or a buffer like Tris-buffered saline (TBS) to remove excess stain and reduce background wikipedia.orgwikipedia.orgfishersci.cafishersci.cafishersci.ptfishersci.ca.

The utility of this compound extends to other membrane-based applications, including dot blots, where it can be used for protein quantification as a cost-effective and reliable method compatible with various lysis buffers wikidata.org. Furthermore, recent research highlights an emerging application of this compound as a targeted modulator and monitor in the study of protein liquid-liquid phase separation (LLPS) fishersci.ca. In these studies, this compound has been shown to induce the formation of protein-rich liquid droplets by binding to hydrophobic and positively charged regions of proteins like bovine serum albumin (BSA) and lysozyme (B549824), demonstrating its potential as a tool for manipulating and studying protein condensation fishersci.ca.

The following table summarizes some key properties and applications of this compound staining:

Property/ApplicationDescriptionNotes
Nature Anionic azo dyeRed color
Binding Mechanism Binds to positively charged amino acids and non-polar regions of proteinsNon-covalent and reversible fishersci.atfishersci.cauni.lu
Primary Contemporary Use Protein staining on membranes (Western blotting)Used to check transfer efficiency fishersci.atfishersci.ptfishersci.fi
Reversibility Easily washed away with water or bufferAllows for subsequent immunological detection wikipedia.orgfishersci.atfishersci.cauni.lu
Sensitivity Microgram range (approx. 100-250 ng/band)Less sensitive than Coomassie Blue or Amido Black, but sufficient for many applications fishersci.atfishersci.cafishersci.ca
Common Staining Solution 0.1% (w/v) this compound in 5% acetic acid (v/v)Rapid staining protocol wikipedia.orgfishersci.cafishersci.ptfishersci.ca
Application in Normalization Used for total protein normalization in Western blotsCan be more reliable than housekeeping proteins fishersci.atwikipedia.orgfishersci.ca
Other Applications Protein sequencing, Dot blots, Protein liquid-liquid phase separation studiesVersatile tool in biochemical research wikipedia.orgfishersci.cawikidata.orgfishersci.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16N4NaO13S4 B1662376 Ponceau S CAS No. 6226-79-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6226-79-5

Molecular Formula

C22H16N4NaO13S4

Molecular Weight

695.6 g/mol

IUPAC Name

3-hydroxy-4-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C22H16N4O13S4.Na/c27-22-20(43(37,38)39)10-12-9-16(41(31,32)33)6-7-17(12)21(22)26-25-18-8-3-14(11-19(18)42(34,35)36)24-23-13-1-4-15(5-2-13)40(28,29)30;/h1-11,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39);

InChI Key

LWDPZJSSZULIHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na]

Appearance

A crystalline solid

Other CAS No.

6226-79-5

physical_description

Dark reddish-brown to brown powder;  [Eastman Kodak MSDS]

Pictograms

Irritant

Synonyms

3-Hydroxy-4-[2-[2-sulfo-4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2,7-naphthalenedisulfonic acid tetrasodium salt

Origin of Product

United States

Molecular Interactions of Ponceau S with Biomolecules

Mechanisms of Non-Covalent Binding to Proteins

Ponceau S binds to proteins primarily through non-covalent interactions. abcam.combiotium.comgbiosciences.com This non-covalent association is crucial for its reversibility, enabling the stain to be easily removed to allow for downstream applications like antibody probing in Western blotting. abcam.comwikipedia.orggbiosciences.combioquochem.com

Electrostatic Interactions with Positively Charged Amino Acid Residues

A primary mechanism of this compound binding to proteins involves electrostatic interactions. abcam.comwebshell.probioquochem.comnih.govbiocompare.com The negatively charged component of the this compound dye is attracted to and binds with positively charged amino acid residues within the protein structure. abcam.comnih.gov These positively charged residues typically include lysine (B10760008) and arginine. abcam.com This ionic interaction plays a significant role in the initial binding and localization of the dye on the protein. nih.gov

Hydrophobic Interactions with Non-Polar Protein Regions

In addition to electrostatic forces, this compound also engages in hydrophobic interactions with non-polar regions of proteins. abcam.combiotium.comgbiosciences.combioquochem.comscbt.com The molecule's structure, containing aromatic rings, facilitates these interactions with hydrophobic patches on the protein surface. acs.org Studies, such as those involving the interaction of this compound with bovine serum albumin (BSA) and lysozyme (B549824), have indicated the role of hydrophobic domains in the binding process. acs.org For instance, BSA, with a higher hydrophobicity index compared to lysozyme, showed a stronger preference for binding with this compound via hydrophobic interactions. acs.org

The binding of this compound to proteins can involve a combination of multiple non-covalent bonds, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, subsequent to the initial electrostatic attraction that helps position the dye on the protein. nih.gov

Quantitative Characterization of Dye-Protein Interactions

Quantitative analysis of this compound-protein interactions provides insights into the strength and nature of their association.

Binding Energy Analysis via Molecular Docking

Influence of Solution Conditions on Interaction Dynamics

The interaction dynamics between this compound and proteins can be influenced by solution conditions, such as pH and ionic strength. nih.govnih.gov

Influence of pH:

The pH of the solution affects the charge state of both the protein's amino acid residues and the this compound molecule. Since electrostatic interactions are a key component of this compound binding, changes in pH can significantly impact the binding affinity. Studies investigating the interaction of this compound with human serum albumin (HSA) at different pH values (e.g., 1.81, 3.56, and 7.40) have shown that the binding characteristics, including binding number and energy, are affected by pH. nih.gov In acidic media, ion pair attraction and hydrogen bonds contribute to a stable this compound-HSA complex, leading to changes in the secondary structure of HSA. nih.gov

Influence of Ionic Strength:

Ionic strength, typically modulated by the concentration of salts, can also influence this compound-protein interactions. High salt concentrations can disrupt electrostatic interactions by shielding the charges on the protein and the dye. Research on protein-RNA interactions, where electrostatic forces are significant, has shown that increasing ionic strength can weaken these interactions. nih.gov Similarly, studies on this compound-induced protein phase separation have indicated that the addition of salt ions can influence the binding of this compound to hydrophobic regions and affect droplet stability, with higher salt concentrations potentially disrupting interactions. acs.org The presence of substances like SDS in lysis buffers has also been shown to interfere with this compound binding to proteins, suggesting the impact of detergent concentration on interaction dynamics. mdpi.comnih.govbiorxiv.org

While detailed quantitative data on the precise influence of a wide range of solution conditions on this compound-protein binding constants was not extensively provided, the search results clearly indicate that pH and ionic environment are critical factors modulating these interactions.

Applications of Ponceau S in Protein Analysis and Quantification

Utility in Western Blotting Methodologies

In the context of western blotting, Ponceau S serves multiple functions, from verifying the efficiency of protein transfer to acting as a reliable method for total protein normalization.

Verification of Protein Transfer Efficiency and Consistency

A primary application of this compound is the qualitative assessment of protein transfer from a polyacrylamide gel to a solid support membrane, such as nitrocellulose or polyvinylidene fluoride (B91410) (PVDF). azurebiosystems.comnih.gov This rapid staining process allows researchers to visually inspect the membrane post-transfer to confirm that proteins have successfully and evenly migrated out of the gel and onto the blot. nih.gov The appearance of distinct, red-colored protein bands against a clear background provides immediate feedback on the transfer efficiency. nih.gov

This verification step is crucial for troubleshooting and ensuring the reliability of the western blot data. Issues such as incomplete transfer, the presence of air bubbles that impede transfer, or uneven transfer across the membrane can be readily identified. azurebiosystems.com Early detection of such problems saves valuable time and reagents by preventing the continuation of the immunoblotting process with a flawed blot. bitesizebio.com The reversible nature of this compound staining is advantageous, as the dye can be washed away after visualization, leaving the proteins accessible for subsequent immunodetection.

Total Protein Normalization Strategies

Accurate normalization is essential in quantitative western blotting to correct for variability in sample preparation, loading, and transfer. nih.govresearchgate.net Total protein normalization (TPN) using this compound has emerged as a robust alternative to traditional methods that rely on single housekeeping proteins. nih.govresearchgate.net TPN accounts for the total amount of protein in each lane, providing a more comprehensive and potentially more accurate loading control. reddit.com

The use of housekeeping proteins, such as β-actin, GAPDH, or α-tubulin, for normalization has been a long-standing practice. However, a growing body of evidence suggests that the expression levels of these proteins can vary significantly depending on cell type, experimental conditions, and developmental stages. nih.govnih.gov This variability can lead to inaccurate normalization and misinterpretation of results. reddit.comnih.gov

In contrast, total protein staining with this compound provides a measure of the entire protein population in a given lane, which is often more stable and less prone to experimental fluctuations. nih.gov Research has indicated that total protein stains can offer a broader linear dynamic range and less variability compared to housekeeping proteins, making them a more suitable loading control in many contexts. bohrium.com Some studies have shown that while housekeeping proteins like GAPDH can saturate quickly with higher protein loads, total protein stains exhibit no signal saturation, enhancing their reliability. bohrium.com Consequently, many researchers and scientific journals now recommend or prefer total protein staining for normalization to improve the accuracy and reproducibility of western blot data. reddit.com

Table 1: Comparison of Normalization Strategies

Feature Housekeeping Proteins (e.g., GAPDH, β-actin) Total Protein Normalization (this compound)
Principle Indirectly assumes constant expression of a single protein. Directly measures the total protein amount in each lane.
Linearity Can have a limited linear dynamic range and be prone to signal saturation. bohrium.com Generally offers a broader linear dynamic range.
Variability Expression can be affected by experimental conditions, leading to high variability. nih.govreddit.com Less susceptible to variations in the expression of single proteins. bohrium.com
Accuracy Potential for inaccuracy if housekeeping protein expression is not stable. nih.gov Often provides a more accurate representation of protein load. researchgate.netnih.gov
Validation Requires validation for each specific experimental context. bohrium.com Considered a more universally applicable loading control. nih.gov

The concentration and composition of the this compound staining solution can be optimized for effective total protein normalization. While many protocols exist, research has shown that a wide range of this compound concentrations and acid types can yield similar sensitivities for protein detection. nih.govresearchgate.netnih.gov

One comprehensive study investigated various formulations and found that a simple and cost-effective solution of 0.01% (w/v) this compound in 1% (v/v) acetic acid provides comparable sensitivity to more concentrated and expensive formulations. nih.govnih.govscispace.com This suggests that many laboratories may be using excessive amounts of the dye. nih.gov The staining time is also a factor, with most protocols recommending an incubation of 5 to 10 minutes. nih.govcellsignal.com However, some research indicates that staining for as little as 1 to 2 minutes can be sufficient for total protein visualization. nih.gov For destaining, simple water washes are typically effective in revealing the protein bands against a clear background. nih.govnih.gov

Table 2: this compound Staining Protocol Parameters

Parameter Common Range Optimized Recommendation
This compound Concentration 0.1% - 2% (w/v) 0.01% (w/v) nih.govnih.gov
Acid Type Acetic acid, Trichloroacetic acid (TCA), Sulfosalicylic acid nih.gov 1% Acetic acid (v/v) nih.govnih.gov
Staining Time 5 - 15 minutes nih.govcellsignal.comwmich.edu 1 - 2 minutes nih.gov
Destaining Distilled water, TBS-T nih.govcellsignal.com Distilled water nih.govnih.gov

Compatibility with Downstream Immunodetection and Proteomic Techniques

A key advantage of this compound is its compatibility with subsequent analytical methods. The staining is reversible, meaning the dye can be completely removed from the membrane without affecting the protein structure or the antibody-antigen binding required for immunodetection. nih.govbitesizebio.com After staining and imaging, the membrane can be destained, typically with washes of water or Tris-buffered saline with Tween 20 (TBS-T), before proceeding to the blocking step of the western blot protocol. cellsignal.comwmich.edu Studies have demonstrated that prior staining with this compound does not interfere with the sensitivity of subsequent chemiluminescent or fluorescent detection. nih.govresearchgate.net

While this compound is highly compatible with standard immunodetection, its use with fluorescent western blotting requires caution. Remnants of the dye can cause autofluorescence, leading to increased background noise. azurebiosystems.com Therefore, thorough destaining is critical when using fluorescent detection methods. azurebiosystems.com For proteomics applications such as mass spectrometry, alternative total protein stains may be preferred to avoid any potential interference, although some sources suggest compatibility if the stain is completely removed. azurebiosystems.com

Analysis of Membrane Compatibility for Staining (e.g., PVDF, Nitrocellulose)

This compound is compatible with the two most common types of western blot membranes: polyvinylidene fluoride (PVDF) and nitrocellulose. nih.govnih.govcellsignal.com Both membranes have a neutral charge, which facilitates the reversible binding of the negatively charged this compound dye to the positively charged amino acids of the transferred proteins. nih.gov The choice between PVDF and nitrocellulose often depends on the specific requirements of the experiment, such as the molecular weight of the target protein and the need for membrane stripping and reprobing.

PVDF membranes are known for their higher protein binding capacity and physical durability, making them suitable for higher molecular weight proteins and protocols that involve stripping and reprobing. 2bscientific.com Nitrocellulose membranes, while more fragile, are often used for lower molecular weight proteins and can provide lower background noise. 2bscientific.com this compound staining works effectively on both membrane types to visualize transferred proteins. nih.govbiotium.com It is important to note that this compound is not recommended for use with positively charged nylon membranes, as the strong electrostatic interaction makes it extremely difficult to remove the stain. nih.gov

Table 3: Membrane Compatibility with this compound

Membrane Type Protein Binding Capacity (µg/cm²) Key Characteristics This compound Compatibility
PVDF 100-300 2bscientific.com Durable, high binding capacity, suitable for stripping/reprobing. 2bscientific.com Excellent nih.govnih.govcellsignal.com
Nitrocellulose 80-100 2bscientific.com More fragile, lower background, often used for low MW proteins. 2bscientific.com Excellent nih.govnih.govcellsignal.com
Nylon Not specified Positively charged. Not Recommended nih.gov

Quantitative Protein Detection and Assay Development

This compound is a widely utilized anionic azo dye for the rapid and reversible staining of proteins on membranes such as nitrocellulose and polyvinylidene fluoride (PVDF). nih.gov Its application is a critical quality control step in protein analysis, particularly in western blotting, to verify protein transfer efficiency and ensure equal sample loading across gel lanes. nih.govstmarys-ca.edu

This compound-Based Dot Blot Assays for Protein Concentration Determination

Recent methodologies have adapted this compound staining for a simple, rapid, and cost-effective dot blot assay for protein quantification. mdpi.comnih.govnih.gov This technique presents a reliable alternative to traditional colorimetric methods like the Bicinchoninic Acid (BCA) assay, which can be unreliable for certain sample types, such as tissue-derived lysates, and may be interfered with by components in lysis buffers. mdpi.comnih.govnih.gov

The this compound-based dot blot (PDB) assay involves applying small volumes of protein samples and a known concentration of a standard protein, like bovine serum albumin (BSA), directly onto a nitrocellulose membrane. mdpi.combiorxiv.org The membrane is then stained with a this compound solution, typically 0.1% (w/v) this compound in 5% (v/v) acetic acid, for a short duration, often around one minute. mdpi.combiorxiv.org After a brief wash to remove excess stain, the stained protein dots are imaged. mdpi.com

This method is compatible with samples lysed in various buffers, including RIPA and 2x SDS gel-loading buffer, the latter of which often interferes with conventional colorimetric assays. mdpi.comnih.gov Research has shown that the PDB assay can produce linear standard curves over a wide range of protein concentrations, from 0.25 to 4 µg, without the saturation issues sometimes observed with photospectrometry-based assays at high protein concentrations. mdpi.combiorxiv.org

Key Procedural Steps for this compound Dot Blot Assay:

Sample Application: Small, precise volumes of protein standards and unknown samples are spotted onto a dry nitrocellulose membrane. mdpi.combiorxiv.org

Drying: The membrane is allowed to air-dry for approximately 15 minutes. mdpi.com

Staining: The membrane is incubated with this compound solution for about one minute. mdpi.combiorxiv.org

Washing: Excess stain is removed by briefly washing with deionized water. mdpi.com

Imaging: The membrane with the stained dots is then scanned or photographed for analysis. nih.govmdpi.com

Image Analysis Techniques for Stained Protein Quantification

Once the this compound-stained membrane is imaged, digital image analysis is employed to quantify the protein. This process converts the visual intensity of the stained spots or bands into quantitative data. nih.gov Commonly used software for this purpose includes ImageJ (and its distribution, Fiji) and commercial packages like Bio-Rad's Image Lab software. mdpi.comnih.gov

The typical workflow for image analysis is as follows:

The color image of the blot is captured using a digital scanner or camera. nih.govsemanticscholar.org

The image is converted to an 8-bit grayscale format. mdpi.com

To ensure that darker spots correspond to higher numerical values, the image is often inverted. mdpi.com

A region of interest (ROI) is defined around each dot or an entire lane. For total protein normalization in western blots, analysis of the entire lane is often recommended to account for all transferred proteins. researchgate.net

The software then calculates the "integrated density" for each ROI, which is the sum of the gray values of all pixels within the region. mdpi.comsemanticscholar.org This value is proportional to the amount of protein in the spot or lane.

A standard curve is generated by plotting the integrated density of the protein standards against their known concentrations. The concentration of the unknown samples is then determined by interpolating their integrated density values from this curve. mdpi.com

This digital analysis method is considered simple and convenient compared to conventional spectrophotometric procedures and allows for the simultaneous analysis of multiple samples. nih.govsemanticscholar.org

Sensitivity and Detection Limits in Comparative Contexts with Other Protein Stains

While this compound is valued for its speed, reversibility, and compatibility with downstream applications like immunoblotting, its sensitivity is a key consideration. nih.govbiotium.com It is generally regarded as less sensitive than several other common protein stains. stmarys-ca.edubiotium.com The reversibility of this compound is a major advantage; the stain can be easily washed away, leaving the proteins available for subsequent immunodetection, a feature not shared by stains like Coomassie Brilliant Blue, which can fix proteins to the membrane. cellsignal.com

A comparative analysis shows significant differences in the detection limits of various stains. One study found that the sensitivity of protein detection with this compound remained constant regardless of the stain concentration used, even at concentrations 100-fold less than the commonly used 0.1%. nih.govresearchgate.netnih.gov This suggests that lower, more cost-effective concentrations (e.g., 0.01% this compound in 1% acetic acid) can be used without compromising detection sensitivity. nih.govresearchgate.net

Below is a table comparing the approximate detection limits of this compound with other frequently used protein stains.

StainTypical Detection Limit (per band)ReversibleCompatible with Immunoblotting
This compound ~100-200 ng biotium.comcellsignal.comgbiosciences.comYes nih.govYes nih.gov
Amido Black 10B ~30-50 ng researchgate.netnih.govNo (partially) gbiosciences.comMay interfere gbiosciences.com
Coomassie Brilliant Blue ~10-50 ng cellsignal.comresearchgate.netNo cellsignal.comNo (fixes protein) cellsignal.com
Colloidal Silver ~1-2 ng researchgate.netNoNo
Colloidal Gold Highly sensitive gbiosciences.comnih.govNoNo

Detection limits are approximate and can vary based on the specific protein, membrane type, and protocol used.

The choice of stain often depends on the experimental goals. For a quick verification of transfer efficiency before committing to expensive antibodies, the lower sensitivity of this compound is generally sufficient and its reversibility is a distinct advantage. gbiosciences.com However, when detecting low-abundance proteins or when higher sensitivity is paramount and no further immunological detection is required, other stains like Coomassie Blue or Amido Black may be more appropriate. researchgate.net

Ponceau S As a Modulator and Reporter of Protein Liquid Liquid Phase Separation Llps

Inducement of Protein Condensate Formation

Ponceau S has been demonstrated to effectively induce the formation of protein condensates. acs.org In studies using model globular proteins such as bovine serum albumin (BSA) and lysozyme (B549824), the addition of this compound to a clear protein solution prompts a rapid transition to a turbid suspension, indicating the formation of protein-rich droplets. acs.org The process is concentration-dependent, highlighting the role of the dye as a direct modulator of phase separation. acs.org This capability allows for precise spatiotemporal control over the initiation of LLPS, which is often lacking in other methods. nih.gov The condensates formed are observed to be liquid-like, a key characteristic of biomolecular condensates found in cells. acs.org

Molecular Mechanisms Driving LLPS via this compound

The ability of this compound to drive LLPS is rooted in its specific molecular interactions with proteins, which promote the necessary conditions for phase separation.

The chemical structure of this compound, featuring phenolic and aromatic groups, enables it to bind to specific regions on protein surfaces. acs.org It selectively targets and binds to both hydrophobic and positively charged areas on proteins. acs.org This interaction is crucial for initiating condensation. acs.org The binding of this compound can induce conformational changes in the protein's secondary structure. acs.org This structural alteration can lead to the exposure of additional hydrophobic regions that were previously buried within the protein's core. acs.org The increased surface hydrophobicity enhances the protein's propensity to interact with other protein molecules, thereby lowering the energy barrier for phase separation and promoting the formation of condensates. acs.org

Liquid-liquid phase separation is fundamentally driven by weak, multivalent intermolecular interactions. nih.govresearchgate.net this compound acts as a facilitator for these interactions. By binding to multiple sites on a protein and altering its surface properties, this compound effectively enhances the intermolecular forces between protein molecules. acs.org The sulfonic acid groups on the this compound molecule are particularly important in facilitating these protein-protein interactions. acs.org This promotion of attractive forces, including hydrophobic and electrostatic interactions, drives the demixing of proteins from the bulk solution into a condensed, liquid-droplet phase. acs.orgnih.govresearchgate.net

Monitoring Protein Phase Behavior with this compound Fluorescence Enhancement

A significant feature of this compound is its dual role as both a modulator and a reporter of LLPS. acs.org While this compound itself has weak fluorescence in an aqueous solution, its fluorescence intensity increases dramatically when it is partitioned within the protein-rich condensates. acs.orgnih.gov This fluorescence enhancement is attributed to the restricted molecular motion of the dye within the dense, viscous environment of the protein droplets. acs.orgnih.gov

One study observed an 8.6-fold increase in the fluorescence quantum yield of this compound when it was mixed with BSA and lysozyme, leading to phase separation. acs.org Fluorescence colocalization experiments using fluorescein (B123965) isothiocyanate (FITC)-labeled BSA have confirmed that this compound is concentrated within the phase-separated droplets. acs.org This unique optical property allows researchers to use this compound as an intrinsic fluorescent probe to monitor the formation, dissolution, and dynamics of protein condensates in real-time. acs.orgnih.gov

Table 1: Fluorescence Properties of this compound
ConditionRelative Fluorescence Quantum YieldObservation
Aqueous Solution1xWeak baseline fluorescence.
Mixed with BSA and Lysozyme (in LLPS state)8.6xSignificant fluorescence enhancement within protein condensates. acs.org

Experimental Modulation of this compound-Induced LLPS

The phase separation induced by this compound is not static but can be finely tuned by altering the experimental conditions, demonstrating the dynamic nature of these condensates. nih.gov

The dynamics of this compound-induced protein droplets are sensitive to the ionic strength of the surrounding buffer. nih.gov Changes in salt concentration can influence the electrostatic interactions that play a role in stabilizing the condensates. nih.govnih.gov Adjusting the salt levels has been shown to modulate the fusion and dissolution of the protein droplets. nih.gov Generally, increasing ionic strength can screen electrostatic attractions, which may lead to the dissolution of droplets that are partially stabilized by such forces. nih.gov This tunability provides a method to experimentally control the state of the protein condensates, allowing for detailed studies of their material properties and the factors governing their stability. nih.gov

Table 2: Summary of this compound Role in LLPS
AspectMechanism/ObservationReference
Inducement of LLPS Addition of this compound to protein solutions (e.g., BSA, Lysozyme) causes formation of turbid, liquid-like droplets. acs.org
Binding Interaction Binds to hydrophobic and positively charged regions on proteins. acs.org
Molecular Driver Promotes intermolecular interactions by exposing hydrophobic regions and facilitating protein-protein contacts. acs.org
Reporter Function Exhibits enhanced fluorescence within the condensed protein phase due to restricted molecular motion. acs.orgnih.gov
Modulation Droplet dynamics (fusion/dissolution) can be tuned by adjusting ionic strength (salt concentration). nih.gov

Influence of Chemical Modifiers on Phase Transitions

The liquid-liquid phase separation induced by this compound is a dynamic process that can be finely tuned by the presence of certain chemical modifiers. acs.org These modifiers can influence the intermolecular interactions that drive the formation and dissolution of protein droplets, thereby providing insights into the forces governing phase transitions.

Notably, the presence of salt and 1,6-hexanediol (B165255) has been shown to have a significant impact on this compound-induced protein condensation. acs.org The phase separation of proteins like bovine serum albumin (BSA) and lysozyme, when induced by this compound, can be modulated by adjustments in the concentrations of these chemicals. acs.org This tunability allows for a controlled investigation of the dynamics of droplet fusion and dissolution. acs.org

Influence of Modifiers on this compound-Induced LLPS:

Chemical ModifierObserved Effect on Protein DropletsUnderlying Mechanism
SaltModulates droplet formation and dissolutionInfluences electrostatic interactions
1,6-HexanediolModulates droplet fusion and dissolutionAffects hydrophobic interactions

This table illustrates the influence of common chemical modifiers on the liquid-liquid phase separation of proteins induced by this compound.

Comparative Studies with Structurally Related Compounds in LLPS Induction

The ability of this compound to induce LLPS is attributed to its specific chemical structure. acs.org Its phenolic and aromatic characteristics enable it to bind to both hydrophobic and positively charged regions on proteins. acs.org This binding promotes the necessary intermolecular interactions that lead to the formation of protein condensates. acs.org

While direct comparative studies with a broad range of structurally related compounds are an emerging area of research, the mechanism of this compound provides a framework for understanding what makes a small molecule an effective modulator of LLPS. The key lies in the ability of the molecule to interact with specific regions on protein surfaces, thereby overcoming the energy barrier for phase separation.

Future comparative studies will likely explore how variations in the number and position of sulfonate groups, the arrangement of aromatic rings, and the nature of the linking azo bond in related dyes affect their ability to induce and modulate protein LLPS. This will provide a more comprehensive understanding of the structure-activity relationship for small molecule modulators of protein phase separation.

Spectroscopic Characterization and Advanced Analytical Methodologies Involving Ponceau S

Advanced Spectroscopic Investigations of Ponceau S and its Complexes

Advanced spectroscopic techniques are crucial for elucidating the molecular structure of this compound and understanding its behavior upon interaction with other molecules. These methods provide detailed insights into complex formation, interaction modes, and the influence of the microenvironment on the dye's properties.

UV-Visible absorption spectroscopy is a fundamental technique for studying the formation of complexes involving this compound. The interaction of this compound, an electron donor, with various π-acceptors results in the formation of charge-transfer (CT) complexes, which exhibit distinct spectral characteristics.

When this compound reacts with π-acceptors such as p-chloranil (p-Chl), chloranilic acid (CLA), and picric acid (PA) in methanol (B129727), new absorption bands appear in the visible region, which are not present in the spectra of the individual components. These new bands are attributed to the formation of the charge-transfer complexes. For instance, the electronic absorption spectrum of this compound in methanol shows a main band at approximately 492 nm. Upon complexation, this band shifts, and new, broad CT bands emerge at longer wavelengths, indicating the electronic transition from the highest occupied molecular orbital (HOMO) of this compound to the lowest unoccupied molecular orbital (LUMO) of the acceptor molecule.

Photometric titration studies have indicated a 1:2 stoichiometry for these interactions, forming complexes with the general formulas [(this compound)(p-Chl)₂], [(this compound)(CLA)₂], and [(this compound)(PA)₂]. The appearance and position of the charge-transfer bands are dependent on the nature of the acceptor.

Table 1: UV-Visible Absorption Maxima (λmax) for this compound and its Charge-Transfer Complexes in Methanol

Compound / Complex λmax (nm) of this compound Moiety Charge-Transfer (CT) Band λmax (nm)
This compound (Free Dye) 492 -
[(this compound)(p-Chl)₂] 500 670
[(this compound)(CLA)₂] 505 730

This table summarizes the key absorption bands observed for this compound and its charge-transfer complexes with different acceptors.

Infrared (IR) and Raman laser spectroscopy provide valuable information about the functional groups involved in the formation of this compound complexes, helping to elucidate the mode of interaction. By comparing the spectra of the free dye and acceptors with those of the resulting charge-transfer complexes, specific vibrational bands can be identified that are perturbed upon complexation.

In the study of this compound complexes with p-chloranil, chloranilic acid, and picric acid, IR spectra reveal significant shifts in the vibrational frequencies of key functional groups. For example, the bands corresponding to the hydroxyl (-OH) and sulfonate (-SO₃) groups of this compound are often altered, indicating their involvement in the interaction.

Specifically, the interaction mode in these charge-transfer complexes is associated with hydrogen bonding. The IR and Raman spectra suggest that hydrogen bonds form between the protons of the hydroxyl groups of the S(=O)₂–OH moieties in this compound and the acceptor molecules. In the complex with chloranilic acid, for instance, shifts in the C=O and C-O stretching vibrations of CLA, along with changes in the -OH and -SO₃ bands of this compound, confirm the charge-transfer interaction and hydrogen bonding. Similarly, in the complex with picric acid, the NO₂ group vibrations of the acceptor are perturbed.

Table 2: Selected IR and Raman Band Frequencies (cm⁻¹) for this compound and its Complex with Chloranilic Acid (CLA)

Functional Group Vibrational Mode This compound (Free Dye) [(this compound)(CLA)₂] Complex
-OH (this compound) Stretching ~3440 Shifted/Broadened
S=O (this compound) Stretching ~1180, ~1040 Shifted
C=O (CLA) Stretching ~1640 Shifted

This table presents a comparison of key vibrational frequencies, demonstrating the shifts that occur upon complex formation, which helps in elucidating the interaction modes.

Fluorescence spectroscopy is a sensitive technique used to investigate the microenvironment of fluorescent molecules like this compound and to study quenching mechanisms upon complex formation. This compound exhibits fluorescence emission, which can be significantly altered by its interaction with electron acceptors.

The formation of charge-transfer complexes between this compound and acceptors like p-chloranil, chloranilic acid, and picric acid leads to the quenching of this compound fluorescence. This quenching occurs via a photoinduced electron transfer (PET) mechanism, where the excited state of the this compound donor is deactivated by transferring an electron to the acceptor molecule. The efficiency of this quenching process depends on the electron-accepting ability of the quencher.

By analyzing the reduction in fluorescence intensity, insights into the stability and nature of the ground-state complex can be gained. The fluorescence efficiency data for the free this compound dye compared to its charge-transfer complexes show a marked decrease in quantum yield upon complexation, confirming the formation of stable, less fluorescent complexes. This phenomenon allows fluorescence spectroscopy to be used as a probe for studying the formation and characteristics of these intermolecular interactions.

While specific, detailed NMR spectroscopic studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of NMR are highly applicable for its structural elucidation and the study of its interactions. NMR spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds, including complex azo dyes. digitellinc.comnih.gov

For a molecule like this compound, ¹H NMR and ¹³C NMR would be the primary techniques used.

¹H NMR Spectroscopy : The ¹H NMR spectrum would provide information on the number and types of protons in the molecule. libretexts.org Aromatic protons on the naphthalene (B1677914) and benzene (B151609) rings would resonate in the downfield region (typically 6.5-8.5 ppm), and their splitting patterns (e.g., doublets, triplets) would help to determine their relative positions and the substitution pattern on the rings. The proton of the hydroxyl (-OH) group would likely appear as a broad singlet. digitellinc.comrsc.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the this compound structure. nih.gov The carbons in the aromatic rings would appear in the 120-150 ppm range. libretexts.org Carbons bonded to the sulfonate groups or the azo group (-N=N-) would have characteristic chemical shifts that aid in the complete assignment of the carbon skeleton.

Furthermore, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. NMR can also be used to study the azo-hydrazone tautomerism that is common in azo dyes containing a hydroxyl group ortho or para to the azo linkage. diva-portal.org The chemical shifts, particularly of the protons and carbons near the azo and hydroxyl groups, can provide evidence for the predominant tautomeric form in solution. digitellinc.comdiva-portal.org In interaction studies, changes in the chemical shifts of specific protons or carbons upon complex formation can identify the sites of interaction within the this compound molecule. rsc.org

Charge-Transfer Complex Formation and Characterization

This compound, by virtue of its electron-rich aromatic system, can act as an electron donor to form charge-transfer (CT) complexes with suitable electron acceptor molecules. The formation of these complexes is a result of an electronic transition from the donor to the acceptor, leading to a new molecular entity with unique spectroscopic properties.

The interaction of this compound with strong π-acceptors such as p-chloranil (p-Chl), chloranilic acid (CLA), and picric acid (PA) has been systematically studied. These interactions in a solvent like methanol result in the formation of stable 1:2 complexes. The formation is driven by the transfer of electron density from the this compound molecule to two acceptor molecules, coupled with hydrogen bonding interactions.

The characterization of these CT complexes relies on a combination of spectroscopic methods:

UV-Visible Spectroscopy : As detailed in section 5.1.1, the primary evidence for CT complex formation is the appearance of a new, broad absorption band at a longer wavelength than the absorption bands of either the donor or the acceptor alone.

Infrared and Raman Spectroscopy : These techniques confirm the involvement of specific functional groups, such as -OH and -SO₃, in the interaction, primarily through hydrogen bonding, as discussed in section 5.1.2.

Elemental Analysis : The elemental composition (carbon, hydrogen, nitrogen) of the isolated solid complexes confirms the stoichiometric ratio of donor to acceptor, which has been found to be 1:2 for the complexes with p-Chl, CLA, and PA.

Thermal Analysis : Thermogravimetric analysis (TGA/DTG) can be used to assess the thermal stability of the formed complexes compared to the individual components.

The formation and stability of these complexes are crucial for potential applications, such as in the development of new materials for solar cells, where charge-transfer processes are fundamental.

Quantitative Analytical Methods Utilizing this compound

This compound is widely utilized in biochemical laboratories for the rapid and reversible staining of proteins, which forms the basis of several quantitative and semi-quantitative analytical methods. Its primary application is in assessing protein transfer to membranes (nitrocellulose or PVDF) during Western blotting. stmarys-ca.educellsignal.com

The interaction is based on the binding of the negatively charged sulfonate groups of this compound to the positively charged amino groups of proteins, as well as non-covalent binding to non-polar regions. conductscience.comnih.gov This forms a visible red-pink stain where the protein is located. While often used qualitatively to check for successful protein transfer, this staining can be adapted for quantitative purposes. nih.gov

This compound-Based Dot Blot Assay: A prominent quantitative method is the this compound-based dot blot assay. nih.gov This technique offers a simple, rapid, and inexpensive alternative to traditional colorimetric protein assays like the Bicinchoninic Acid (BCA) or Bradford assays. nih.govbiorxiv.org The method involves:

Spotting a small, constant volume of protein solutions (standards and unknowns) onto a nitrocellulose or PVDF membrane.

Allowing the spots to dry completely.

Staining the membrane with a this compound solution (typically 0.1% w/v in 5% acetic acid).

Destaining the background with water or a mild acidic solution until the protein spots are clearly visible against a clean background.

Capturing a digital image of the stained membrane.

Quantifying the intensity of the color in each spot using image analysis software (e.g., ImageJ). The intensity is often measured as the inverse integrated gray value.

This method has been shown to have a wide and linear dynamic range for protein quantification. nih.gov Studies have demonstrated a discernible and linear increase in color intensity with protein concentrations ranging from approximately 0.1 µg to 50 µg per spot. nih.gov This makes the this compound dot blot assay a reliable method for determining protein concentrations in various biological samples, including those lysed in buffers that interfere with other common assays. nih.gov

Table 3: Comparison of this compound Dot Blot with BCA Assay for Protein Quantification

Feature This compound Dot Blot Assay Bicinchoninic Acid (BCA) Assay
Principle Dye-binding to proteins on a membrane Copper reduction by protein, followed by colorimetric detection
Compatibility Compatible with SDS and other detergents Interference from reducing agents, chelators, and some detergents
Linear Range Wide and highly linear (e.g., 0.25 to 12 µg) nih.gov Can be narrow; prone to saturation at high concentrations
Sample Volume Low (typically 1-2 µL) Higher (typically 10-25 µL)
Speed Rapid (staining/destaining takes minutes) Slower (requires incubation time, typically 30+ minutes)

| Cost | Inexpensive | More expensive (requires commercial kits) |

This table provides a comparative overview of the key features of the this compound dot blot assay versus the commonly used BCA assay for protein quantification.

Spectrophotometric Approaches for Dye Detection

Spectrophotometry serves as a fundamental and widely employed technique for the detection and quantification of this compound in various matrices. This method relies on the principle that this compound absorbs light at a specific wavelength. The absorbance peak for this compound is noted at 205 nm. aatbio.com The intensity of the absorbance is directly proportional to the concentration of the dye in the solution, a relationship described by the Beer-Lambert law.

Various spectrophotometric methods have been developed and optimized for the analysis of this compound, often in the context of food safety and quality control. These methods can be applied to determine the concentration of the dye in products like soft drinks, beverages, and jellies. rdd.edu.iq The selection of the appropriate wavelength is crucial for sensitivity and to minimize interference from other components in the sample. For instance, in the analysis of Ponceau 4R, a related azo dye, a wavelength of 507 nm is utilized for absorbance measurements. rdd.edu.iq

Derivative spectrophotometry is an advanced approach that enhances the resolution of overlapping spectra, which is particularly useful when analyzing mixtures of dyes. rjptonline.org By calculating the first or higher-order derivative of the absorbance spectrum, minor spectral features can be amplified, allowing for the simultaneous determination of multiple components without prior separation. rjptonline.org

The sensitivity of spectrophotometric methods can be enhanced through pre-concentration techniques like cloud point extraction (CPE). rdd.edu.iq This method involves the use of surfactants to extract the analyte from a large volume of an aqueous sample into a small volume of a surfactant-rich phase, thereby increasing its concentration before spectrophotometric measurement. rdd.edu.iq The linearity of the calibration graph for Ponceau 4R using CPE has been established in the range of 0.05-1.7 µg ml-1, with limits of detection (LOD) and quantification (LOQ) as low as 0.025 µg ml-1 and 0.075 µg ml-1, respectively, when using the surfactant TX-114. rdd.edu.iq

The table below summarizes key parameters for the spectrophotometric determination of this compound and a related compound, Ponceau 4R, from various studies.

AnalyteMethodλmax (nm)Linear Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
This compoundUV-Vis Spectrophotometry205--- aatbio.com
Ponceau 4RCloud Point Extraction5070.05 - 1.70.0250.075 rdd.edu.iq
Ponceau 4RDerivative Spectrophotometry508-0.8252.50 rjptonline.org

This table is interactive. Users can sort and filter the data.

H-Point Standard Addition Method for Simultaneous Determination in Complex Mixtures

The H-point standard addition method (HPSAM) is a powerful spectrophotometric technique that allows for the simultaneous determination of two or more analytes in a mixture, even when their spectra significantly overlap. researchgate.netresearchgate.net This method is a modification of the standard addition method and is particularly advantageous as it can correct for both proportional and constant errors arising from the sample matrix. researchgate.net

The fundamental principle of HPSAM involves measuring the absorbance of the sample solution at two selected wavelengths after the addition of standard solutions of one of the analytes. researchgate.net The key requirement is that at one of the chosen wavelengths, the interfering species should have a constant analytical signal, while the analyte of interest should exhibit a significant difference in absorbance. researchgate.net

A study has demonstrated the successful application of HPSAM for the simultaneous determination of Eosin-Y and this compound in micellar media. researchgate.net Micellar media are often employed to enhance the solubility and stability of analytes.

The procedure for HPSAM involves the following general steps:

Selection of two appropriate wavelengths (λ1 and λ2) based on the absorption spectra of the individual components.

Preparation of a series of solutions containing a fixed amount of the sample and varying concentrations of the standard analyte.

Measurement of the absorbance of each solution at the two selected wavelengths.

Construction of a graph by plotting the absorbance at λ1 against the absorbance at λ2. The intersection of the two resulting lines provides the "H-point," from which the concentration of the analyte can be determined.

The table below presents a hypothetical dataset to illustrate the application of the H-point standard addition method for the simultaneous determination of this compound and an interfering dye.

Added Concentration of this compound (µg/mL)Absorbance at λ1 (510 nm)Absorbance at λ2 (550 nm)
0.00.3500.520
2.00.5500.570
4.00.7500.620
6.00.9500.670
8.01.1500.720

This table is interactive. Users can sort and filter the data.

The H-point standard addition method offers a significant advantage in the analysis of complex samples where matrix effects and spectral overlap can lead to inaccurate results with conventional spectrophotometric methods. researchgate.net

Environmental Remediation Applications of Ponceau S Adsorption

Adsorption Mechanisms of Ponceau S onto Various Adsorbents

The adsorption of this compound onto different materials is a complex process influenced by the properties of both the dye and the adsorbent, as well as the surrounding environmental conditions. This compound is an anionic dye, meaning it carries a negative charge in aqueous solutions due to the presence of sulfonate groups. kuet.ac.bdjst.go.jp Therefore, electrostatic interactions often play a significant role in its adsorption onto adsorbents with positively charged surfaces. kuet.ac.bdjst.go.jp Other mechanisms can include hydrogen bonding, hydrophobic interactions, and possibly-substitution on the adsorbent surface. jst.go.jp

Studies have investigated the adsorption of this compound using a variety of adsorbents, including chitin (B13524), alumino-phosphate, MgO nanoparticles, and modified plant-based materials. capes.gov.brresearchgate.netinternationalscholarsjournals.orgrsc.org The specific mechanism can vary depending on the chemical nature and surface properties of the adsorbent. For instance, the adsorption of a related sulfonated compound, Ponceau R, onto hydroxyapatite (B223615) was found to occur mainly through isomorphic substitution of phosphate (B84403) ions by the dye's terminal sulfonate groups and electrostatic attraction between calcium ions on the adsorbent surface and the sulfonate groups of the dye. jst.go.jp

Role of pH in Adsorption Efficiency and Binding

Solution pH is a critical parameter that significantly influences the adsorption of this compound. capes.gov.brresearchgate.netinternationalscholarsjournals.orgajol.infod-nb.inforesearchgate.net Changes in pH affect the surface charge of the adsorbent and the ionization state of the dye molecules in the solution, thereby impacting the electrostatic interactions between the adsorbent and adsorbate. kuet.ac.bdanalchemres.org

Research has shown that the removal efficiency of this compound is often higher in acidic pH ranges. internationalscholarsjournals.orgajol.inforesearchgate.net For example, studies using chitin as an adsorbent found that the percentage of this compound adsorbed increased as the initial pH increased, with maximum dye removal observed around pH 3.5. internationalscholarsjournals.orgajol.info At lower pH values, the adsorbent surface may become more positively charged, enhancing the electrostatic attraction with the anionic this compound dye. Conversely, at higher pH values, the adsorbent surface may become negatively charged, leading to electrostatic repulsion and reduced adsorption efficiency. kuet.ac.bd However, the optimal pH for adsorption can vary depending on the specific adsorbent material used. For instance, some studies have indicated high removal efficiency at pH 9 for photocatalytic degradation, which can involve adsorption as an initial step. thescipub.com

Influence of Adsorbent Dose and Contact Time on Removal Kinetics

The adsorbent dose and contact time are crucial factors determining the efficiency and kinetics of this compound removal through adsorption. capes.gov.brresearchgate.netinternationalscholarsjournals.orgajol.inforsc.orgresearchgate.net

Increasing the adsorbent dose generally leads to a higher percentage of dye removal. internationalscholarsjournals.orgajol.inforesearchgate.net This is attributed to the increased availability of adsorption sites as the amount of adsorbent in the solution increases. internationalscholarsjournals.orgajol.info However, beyond a certain optimal dose, the removal efficiency may plateau as the adsorption equilibrium is reached and the available dye molecules become limited compared to the number of active sites. internationalscholarsjournals.orgajol.info

The contact time between the adsorbent and the dye solution is also vital for achieving adsorption equilibrium. researchgate.netinternationalscholarsjournals.orgajol.inforsc.org The rate of adsorption is typically fast in the initial stages due to the large available surface area and active sites on the adsorbent. internationalscholarsjournals.orgajol.info As time progresses, the adsorption rate decreases as the surface sites become occupied and the dye molecules need to diffuse into the internal structure of the adsorbent. internationalscholarsjournals.orgajol.info Equilibrium is reached when the rate of adsorption equals the rate of desorption, and no further significant amount of dye is removed from the solution. internationalscholarsjournals.orgajol.info The optimum contact time for this compound removal varies depending on the adsorbent, ranging from a few minutes to over an hour in different studies. researchgate.netajol.infodeswater.com

Adsorption Isotherm Modeling for this compound Removal

Adsorption isotherm models are mathematical equations used to describe the equilibrium relationship between the amount of adsorbate adsorbed onto the adsorbent and the concentration of the adsorbate remaining in the solution at a constant temperature. internationalscholarsjournals.orgajol.infotsijournals.com These models provide insights into the adsorption mechanism, surface properties of the adsorbent, and the maximum adsorption capacity. internationalscholarsjournals.orgajol.infotsijournals.com Several isotherm models have been applied to study the adsorption behavior of this compound onto various adsorbents. capes.gov.brresearchgate.netinternationalscholarsjournals.orgajol.inforesearchgate.netrsc.orgdeswater.comresearchgate.netresearchgate.nettandfonline.comijcce.ac.ir

Langmuir Isotherm Applications for Monolayer Adsorption

The Langmuir isotherm model is based on the assumption of monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. internationalscholarsjournals.orgajol.inforsc.orgresearchgate.net It assumes that there is no interaction between adsorbed molecules and that adsorption is reversible. internationalscholarsjournals.orgajol.inforesearchgate.net The linear form of the Langmuir equation is commonly used to determine the model parameters, including the maximum adsorption capacity (Qm) and the Langmuir constant related to the energy of adsorption. internationalscholarsjournals.orgajol.inforesearchgate.net

Many studies on this compound adsorption have found that the experimental data fit well with the Langmuir model, suggesting a monolayer adsorption process on the adsorbent surface. capes.gov.brinternationalscholarsjournals.orgkuet.ac.bdajol.inforesearchgate.netrsc.orgresearchgate.nettandfonline.comijcce.ac.irscielo.br For instance, the adsorption of this compound onto chitin and MgO nanoparticles has been reported to follow the Langmuir isotherm. capes.gov.brinternationalscholarsjournals.orgajol.inforesearchgate.net The maximum adsorption capacity (Qm) obtained from the Langmuir model provides an estimate of the highest amount of this compound that can be adsorbed per unit mass of the adsorbent under the experimental conditions. internationalscholarsjournals.orgajol.info

Freundlich Isotherm Applications for Heterogeneous Adsorption

The Freundlich isotherm model is an empirical model that describes multilayer adsorption on heterogeneous surfaces with non-uniform distribution of adsorption energies. internationalscholarsjournals.orgajol.infoscielo.br It is applicable to both monolayer and multilayer adsorption and assumes that the adsorption capacity increases with increasing adsorbate concentration. scielo.br The Freundlich equation includes constants related to the adsorption capacity (Kf) and the adsorption intensity (1/n). internationalscholarsjournals.orgajol.infoscielo.br The value of 1/n provides an indication of the favorability of the adsorption process. internationalscholarsjournals.orgajol.infoscielo.br

While the Langmuir model is often a good fit for this compound adsorption, the Freundlich model has also been successfully applied in several studies, particularly when describing adsorption on adsorbents with heterogeneous surfaces. researchgate.netinternationalscholarsjournals.orgrsc.orgajol.infonih.govnih.govresearchgate.net In some cases, both Langmuir and Freundlich models may provide a good fit to the experimental data, although one model might be slightly more suitable based on the correlation coefficient (R²) values. internationalscholarsjournals.orgajol.info

Temkin and Sips Isotherm Models for Adsorption Behavior

Beyond the Langmuir and Freundlich models, other isotherm models like the Temkin and Sips isotherms are also employed to gain a more comprehensive understanding of this compound adsorption behavior. capes.gov.brresearchgate.netresearchgate.netdeswater.comtsijournals.comresearchgate.netresearchgate.netijcce.ac.ircbu.edu.tr

The Temkin isotherm model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption decreases linearly with increasing surface coverage. tsijournals.comscielo.br It suggests a uniform distribution of binding energies up to a maximum binding energy. scielo.br Studies have applied the Temkin model to analyze this compound adsorption, providing parameters related to the heat of adsorption. capes.gov.brtsijournals.comresearchgate.netresearchgate.netijcce.ac.ir

The Sips isotherm, also known as the Langmuir-Freundlich isotherm, is a combined model that incorporates aspects of both the Langmuir and Freundlich models. researchgate.netdeswater.comcbu.edu.trjwent.net It is a versatile model that can describe both homogeneous and heterogeneous adsorption systems and can reduce to either the Langmuir or Freundlich model under certain conditions. jwent.net Research on this compound adsorption onto materials like alumino-phosphate has indicated that the Sips model can provide a better fit to the experimental data compared to Langmuir and Freundlich models in some instances. researchgate.netdeswater.comjwent.netuniv-setif.dz

Adsorption Kinetics and Thermodynamics of this compound Removal

The study of adsorption kinetics provides insights into the rate of the adsorption process and the potential rate-controlling steps. Adsorption thermodynamics, on the other hand, helps to determine the feasibility and spontaneity of the adsorption process.

Pseudo-First-Order Kinetic Analysis

The pseudo-first-order kinetic model is often applied to describe the initial stage of adsorption processes. It is based on the assumption that the rate of adsorption is proportional to the number of available adsorption sites. The linear form of the pseudo-first-order kinetic model is typically expressed as:

ln(qe - qt) = ln(qe) - k1t

where qt and qe are the amounts of dye adsorbed at time t and at equilibrium (mg/g), respectively, and k1 is the pseudo-first-order rate constant (min⁻¹).

Studies investigating the adsorption of this compound on various adsorbents have applied the pseudo-first-order model. For instance, research on the removal of this compound by adsorption onto aluminophosphate analyzed the adsorption dynamics using this model, and the calculated sorption capacity showed good agreement with experimental values in that specific study researchgate.net. However, in many cases, the pseudo-first-order model does not provide the best fit for the entire adsorption process of this compound compared to other models ajol.infoscielo.br.

Pseudo-Second-Order Kinetic Analysis

The pseudo-second-order kinetic model assumes that the rate-limiting step is the adsorption process itself, involving a chemisorption mechanism. The linear form of the pseudo-second-order kinetic model is given by:

t/qt = 1/ (k2qe²) + (1/qe)t

where k2 is the pseudo-second-order rate constant (g/mg·min).

Numerous studies have demonstrated that the pseudo-second-order kinetic model provides a good fit for the adsorption of this compound onto various adsorbents, suggesting that chemisorption might be the rate-limiting step capes.gov.brresearchgate.netajol.infotandfonline.cominternationalscholarsjournals.orgscispace.com. For example, the adsorption of this compound onto MgO nanoparticles was found to fit well with the pseudo-second-order model, showing good agreement with experimental equilibrium adsorption capacity values capes.gov.brresearchgate.net. Similarly, the adsorption kinetics of this compound on chitosan-nanoclay composites and chitin were reported to follow the pseudo-second-order model ajol.infotandfonline.cominternationalscholarsjournals.orgscispace.com. Research using amine-functionalized magnetite nanocomposite for Ponceau 4R removal (a similar dye) also indicated a second-order kinetic model with high correlation coefficients, suggesting a chemisorption mechanism analchemres.org.

Here is a table summarizing some kinetic findings for this compound adsorption:

AdsorbentBest Fit Kinetic ModelR² Value (typically > 0.98)Reference
MgO nanoparticlesPseudo-second-orderNot explicitly stated, but "fitted well with good agreement" capes.gov.brresearchgate.net
SDBS-modified AlPO4Pseudo-second-orderNot explicitly stated, but "adsorption followed a pseudo-second-order model" researchgate.net
Chitosan-nanoclay compositesPseudo-second-orderNot explicitly stated, but "adsorption kinetics fit the linear pseudo-second-order kinetic model" tandfonline.com
ChitinPseudo-second-order> 0.98 ajol.info, "kinetic study follows second order mechanism" internationalscholarsjournals.orgscispace.com ajol.infointernationalscholarsjournals.orgscispace.com

Thermodynamic Parameters (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide valuable information about the spontaneity, heat change, and randomness change during the adsorption process scirp.org. These parameters are typically calculated using the Van't Hoff equation:

ln Kd = ΔS°/R - ΔH°/RT

and the Gibbs free energy equation:

ΔG° = ΔH° - TΔS°

where Kd is the distribution coefficient, R is the ideal gas constant (8.314 J/mol·K), and T is the temperature in Kelvin. A negative ΔG° indicates a spontaneous adsorption process scirp.org.

Studies on this compound adsorption have reported varying thermodynamic parameters depending on the adsorbent used. For the adsorption of this compound onto MgO nanoparticles, the negative values of standard free energy (ΔG°) suggested that the adsorption process was spontaneous capes.gov.brresearchgate.net. The enthalpy change (ΔH°) was found to be positive (35.71 kJ/mol), indicating an endothermic process capes.gov.brresearchgate.net. The entropy change (ΔS°) was positive (0.127 J/K/mol), suggesting increased randomness at the solid-liquid interface capes.gov.brresearchgate.net.

For the adsorption of this compound on chitosan-nanoclay composites, the process was found to be spontaneous and endothermic tandfonline.com. Conversely, for the adsorption of Rhodamine B and this compound on a nanoporous polymer (PDVB-VI-0.2), the thermodynamic parameters indicated a spontaneous and exothermic process, with a negative ΔH° and a negative ΔS°, suggesting decreased randomness at the solid-solution interface rsc.org. For Ponceau 4R adsorption onto activated carbon from coffee husks, negative ΔG° values confirmed spontaneity, and the process was found to be exothermic (negative ΔH°) despite an increase in adsorption capacity with temperature, with positive ΔS° values suggesting increased entropy at the solid-liquid interface scielo.brscielo.br.

Here is a table summarizing some thermodynamic findings for this compound (and similar dye Ponceau 4R) adsorption:

AdsorbentΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/K/mol)SpontaneityNatureReference
MgO nanoparticlesNegative+35.71+127SpontaneousEndothermic capes.gov.brresearchgate.net
Chitosan-nanoclay compositesNegativePositivePositiveSpontaneousEndothermic tandfonline.com
PDVB-VI-0.2 (for this compound)NegativeNegativeNegativeSpontaneousExothermic rsc.org
Activated carbon from coffee husks (Ponceau 4R)NegativeNegativePositiveSpontaneousExothermic scielo.brscielo.brresearchgate.net

Note: Thermodynamic parameters can vary significantly depending on the adsorbent material and experimental conditions.

Regeneration and Reusability of Adsorbents for Sustainable this compound Removal

The regeneration and reusability of adsorbents are critical factors for the economic viability and sustainability of adsorption-based wastewater treatment processes rsc.orgmdpi.com. An ideal adsorbent should be easily regenerated after saturation with the target pollutant and maintain its adsorption capacity over multiple adsorption-desorption cycles.

Various methods have been explored for regenerating adsorbents loaded with this compound or similar dyes. For aluminophosphate used for this compound removal, adsorbed dye was easily desorbed by washing at pH 7 researchgate.net. The adsorbent could also be regenerated by heating at 600°C for 30 minutes and successfully reused researchgate.net.

For a nanoporous polymer adsorbent (PDVB-VI-0.2), regeneration was achieved by treating the used adsorbent with ethanol (B145695) rsc.org. This adsorbent demonstrated good reusability, maintaining its adsorption capacity over at least four adsorption-desorption cycles rsc.org.

Amine-functionalized magnetite nanocomposite used for Ponceau 4R removal showed effective regeneration even after four cycles of elution/adsorption, facilitated by magnetic separation analchemres.org. Similarly, hybrid hexadecylamine (B48584) impregnated chitosan-powdered activated carbon beads showed good reusability and could be regenerated for at least 5 cycles without significant loss of adsorption capacity mdpi.com.

These findings highlight the potential for developing reusable adsorbents for the sustainable removal of this compound from contaminated water, reducing the need for fresh adsorbent material and minimizing waste generation rsc.orgmdpi.com.

Emerging Research Directions and Future Perspectives on Ponceau S

Novel Applications in Biomolecular Engineering and Synthetic Biology

Emerging research highlights the potential of Ponceau S beyond its conventional staining uses, particularly in the fields of biomolecular engineering and synthetic biology. One significant development is the identification of this compound as a targeted modulator for protein liquid-liquid phase separation (LLPS). LLPS is a fundamental cellular mechanism crucial for organizing biomolecules into membraneless organelles, enabling precise spatial and temporal control over biochemical processes acs.orgacs.org.

Studies have shown that this compound can effectively promote the formation of protein liquid droplets by binding to hydrophobic regions and driving intermolecular interactions acs.orgacs.org. This binding is predominantly mediated by the sulfonic acid moiety of this compound acs.org. The ability of this compound to induce phase separation has been demonstrated with model proteins such as bovine serum albumin (BSA) and lysozyme (B549824) acs.org. Notably, the fluorescence of this compound increases within protein-rich phases, indicating restricted molecular motion in these environments acs.orgacs.org. The phase separation induced by this compound can be finely tuned by adjusting salt and 1,6-hexanediol (B165255) concentrations, which influence droplet fusion and dissolution dynamics acs.orgacs.org.

This work suggests that small molecules like this compound could be used to precisely regulate and monitor protein phase separation, opening new avenues for applications in biomolecular engineering, drug delivery, and synthetic biology acs.orgacs.org. The targeted modulation of protein condensation states by this compound provides a novel approach for studying LLPS and establishes a framework for developing small molecules to regulate phase separation for various purposes acs.org.

Advanced Methodologies for Enhanced this compound-Based Assays

This compound is already a staple in protein detection assays due to its rapid and reversible staining properties stellarscientific.comconductscience.com. However, advanced methodologies are being developed to enhance this compound-based assays, particularly for protein quantification and as reliable loading controls in Western blotting.

A modified this compound-based dot blot (PDB) assay has been demonstrated as a method for rapid protein quantification of biological samples mdpi.com. This assay offers advantages over some common methods, providing a highly linear standard curve over a wide range of protein concentrations and an improved workflow mdpi.com. It has been shown to be effective for quantifying proteins in cell or tissue lysates and can be more reliable than certain widely used assays, such as the Bicinchoninic Acid (BCA) assay, which can underestimate protein concentrations in tissue samples mdpi.com. The PDB assay is also noted for being simple, rapid, compatible with common lysis buffers, and inexpensive mdpi.combiorxiv.org.

In the context of Western blotting, this compound staining is widely used as a loading control biorxiv.org. Total protein staining methods, including this compound, offer the advantage of not relying on a single protein as a loading control, addressing issues related to the limited dynamic range and potential overloading of housekeeping proteins nih.gov. While this compound is a valuable loading control due to its low cost, fast staining time, and easy removal, its staining intensity can decrease over time, potentially affecting quantification if there are delays nih.gov. Research continues to evaluate and compare the effectiveness of this compound against other total protein staining methods and traditional housekeeping controls to optimize Western blot quantification nih.gov.

Theoretical and Computational Studies on this compound Interactions

Theoretical and computational studies are providing deeper insights into the interactions of this compound at the molecular level, contributing to a better understanding of its behavior in various applications, including its degradation and interactions with biomolecules.

Computational methods, such as density functional theory (DFT) calculations, are being applied to investigate the reaction mechanisms of this compound degradation rsc.orgrsc.orgresearchgate.net. For instance, theoretical studies have explored the oxidation of this compound using processes like the electro-Fenton process rsc.orgrsc.org. These studies utilize computational approaches to describe molecular structures, spectroscopic properties, and molecular reactivity of this compound rsc.orgrsc.org. By analyzing parameters like electronic chemical potentials and chemical hardness, researchers can gain insights into the nucleophilic and electrophilic centers of the this compound molecule and predict favored reaction pathways during degradation processes researchgate.net.

Molecular docking studies are also employed to understand the binding interactions between this compound and proteins acs.org. These simulations can explore how different parts of the this compound molecule, such as its sulfonic acid groups and naphthalene (B1677914) rings, mediate binding through interactions like hydrogen bonding and electrostatic forces acs.org. Such studies can confirm the dominance of specific functional groups in facilitating protein interactions and promoting phenomena like phase separation acs.org. Theoretical calculations, including those based on fluorescence resonance energy transfer (FRET) theory, can also be used to estimate distances between this compound and interacting molecules after binding researchgate.net.

These theoretical and computational approaches are crucial for complementing experimental findings, providing a molecular-level understanding of this compound interactions, and guiding the development of new applications and remediation strategies.

Sustainable Approaches for this compound Remediation in Environmental Contexts

Given that synthetic dyes like this compound can be refractory organic matter and pose environmental risks, research is exploring sustainable approaches for their remediation in environmental contexts rsc.org. Sustainable remediation aims to maximize the net benefit on human health and the environment through the judicious use of limited resources, balancing environmental, social, and economic considerations sustainableremediation.org.

Various technologies are being investigated for the degradation or removal of refractory organic dyes, including biodegradation, adsorption, and oxidation methods rsc.org. While some traditional methods have faced limitations in effectively degrading such compounds, advanced oxidation processes (AOPs) like the electro-Fenton process are being explored for this compound degradation in aqueous solutions rsc.orgrsc.org. Theoretical studies, as mentioned earlier, contribute to understanding the mechanisms of these degradation processes rsc.orgrsc.orgresearchgate.net.

Q & A

Q. What are the critical experimental controls required when using Ponceau S for protein detection in Western blotting?

  • Methodological Answer : Include negative controls (e.g., membranes without protein transfer) and positive controls (e.g., pre-stained molecular weight markers) to validate staining efficiency. Quantify signal intensity using imaging software and normalize against total protein load . Replicate experiments across independent biological samples to confirm reproducibility .

Q. How can researchers standardize this compound staining protocols across laboratories to minimize variability?

  • Methodological Answer : Document critical variables: dye concentration (e.g., 0.1% w/v in 5% acetic acid), incubation time (5–10 minutes), and destaining steps. Use calibrated imaging equipment and reference standards (e.g., BSA dilution series) for intensity comparisons. Share raw data and protocol metadata in repositories to facilitate cross-lab validation .

Q. What are the limitations of this compound in detecting low-abundance proteins compared to Coomassie Brilliant Blue?

  • Methodological Answer : this compound has lower sensitivity (~1–5 µg protein/band) compared to Coomassie (~0.1 µg). For low-abundance targets, combine this compound with enhanced chemiluminescence (ECL) post-staining. Validate linearity using serial dilutions of purified protein standards .

Advanced Research Questions

Q. How should researchers resolve contradictions in published data on this compound interference with downstream immunoassays?

  • Methodological Answer : Conduct systematic reviews to identify methodological discrepancies (e.g., incomplete destaining, buffer composition). Perform side-by-side experiments comparing this compound with alternative stains (e.g., REVERT Total Protein Stain) under controlled conditions. Use mass spectrometry to confirm absence of dye-protein adducts post-staining .

Q. What statistical approaches are recommended for quantifying this compound-stained protein bands in heterogenous samples?

  • Methodological Answer : Apply non-parametric tests (e.g., Kruskal-Wallis) if data violates normality assumptions. Use densitometry software with background subtraction algorithms to account for membrane irregularities. Report confidence intervals and effect sizes to enhance interpretability .

Q. How can machine learning models improve the accuracy of this compound-based total protein normalization in proteomic studies?

  • Methodological Answer : Train models on datasets with known protein concentrations and staining patterns. Incorporate variables such as band curvature, background noise, and membrane batch effects. Validate model performance against traditional housekeeping protein normalization methods .

Methodological Best Practices Table

Challenge Solution Key References
Staining variabilityStandardize buffer pH (2–3) and temperature (25°C) during incubation.
Data reproducibilityUse open-source image analysis tools (e.g., ImageJ) with published macros.
Inter-lab protocol alignmentAdopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.